molecular formula C18H16ClNO B5782903 (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine

(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine

Cat. No. B5782903
M. Wt: 297.8 g/mol
InChI Key: DSTSJFTWYZDLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1993 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by cannabinoids like (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, it has been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure. It has also been shown to affect the immune system, with potential implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 in lab experiments is its potency as a cannabinoid receptor agonist. This allows for precise control over the activation of these receptors and the resulting physiological effects. However, one limitation is the potential for off-target effects, particularly at high doses. Additionally, the use of synthetic cannabinoids like (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 may not accurately reflect the effects of naturally occurring cannabinoids in the body.

Future Directions

There are many potential future directions for research on (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 and other synthetic cannabinoids. One area of interest is the development of more selective agonists of the cannabinoid receptors, which could lead to more targeted therapies with fewer off-target effects. Additionally, there is ongoing research into the potential therapeutic applications of cannabinoids for a variety of conditions, including pain, inflammation, and neurological disorders. Further research is needed to fully understand the mechanisms of action and potential benefits and risks of these compounds.

Synthesis Methods

The synthesis of (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 involves the reaction of 2-chlorophenylmagnesium bromide with 2-methoxy-1-naphthaldehyde, followed by reduction with lithium aluminum hydride. The resulting amine is then acylated with 1-(4-chlorobenzoyl)-4-piperidinyl chloride to produce the final compound.

Scientific Research Applications

(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, it has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-chloro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-21-18-11-10-13-6-2-3-7-14(13)15(18)12-20-17-9-5-4-8-16(17)19/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTSJFTWYZDLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline

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